Methyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate
Description
Methyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a spirocyclic compound featuring a fused oxirane (epoxide) and cyclohexane system. The molecule contains a methyl ester group at position 2 and methyl substituents at positions 4 and 5 of the spiro ring.
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-5-4-9(6(5)2)7(12-9)8(10)11-3/h5-7H,4H2,1-3H3 |
InChI Key |
NRGOUFIWSCUJFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C1C)C(O2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the isomerization of epoxy derivatives. One common method involves the treatment of 3-methylenecyclobutane-1-carbonitrile and methyl 3-methylenecyclobutane-1-carboxylate with lithium diisopropylamide in an aprotic medium . This reaction leads to the formation of the corresponding 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives, which can then be further processed to obtain the desired spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Isomerization: The compound can isomerize to form different structural isomers under specific conditions.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Lithium diisopropylamide (LDA): Used in the isomerization of epoxy derivatives to form the spiro compound.
Nucleophiles: Various nucleophiles can be used in substitution reactions to modify the oxirane ring.
Major Products Formed
The major products formed from the reactions of this compound include substituted spiro compounds and isomerized derivatives, such as 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives .
Scientific Research Applications
Methyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Materials Science: Its spirocyclic structure can be utilized in the synthesis of advanced materials with specific properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its ability to undergo isomerization and substitution reactions. The molecular targets and pathways involved in these reactions include the formation of new carbon-carbon and carbon-oxygen bonds, leading to the creation of structurally diverse compounds .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural analogs and their molecular characteristics:
Key Observations :
- Electronic Effects : The chloro-substituted analog may exhibit enhanced electrophilicity due to the electron-withdrawing Cl group, favoring reactions like nucleophilic substitution.
- Solubility : The ethyl ester analog (184.23 g/mol) is less polar than methyl esters, likely increasing lipophilicity and organic solvent compatibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
